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Compound of Interest

Compound Name: Citalopram

Cat. No.: B1669093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding profile of the

selective serotonin reuptake inhibitor (SSRI) citalopram and its primary active metabolites,

desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). Understanding these off-

target interactions is critical for a comprehensive assessment of the drug's overall

pharmacological effects, including potential side effects and opportunities for drug repurposing.

Quantitative Off-Target Binding Profile
The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations

(IC50) of citalopram and its metabolites for a range of off-target receptors, transporters, and

ion channels. Data is compiled from various publicly available sources, including the NIMH

Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 1: Off-Target Binding Affinities (Ki) of Citalopram and Desmethylcitalopram
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Target Citalopram Ki (nM)
Desmethylcitalopra
m Ki (nM)

Reference

Monoamine

Transporters

Serotonin Transporter

(SERT)
1.1 2.0 [1]

Norepinephrine

Transporter (NET)
6090 1000 [1]

Dopamine Transporter

(DAT)
>10000 >10000 [1]

Receptors

Histamine H1 >10000 >10000 [1]

R-Citalopram

Histamine H1
180 N/A [2]

α1-Adrenergic >10000 >10000 [1]

R-Citalopram α1-

Adrenergic
560 N/A [2]

α2A-Adrenergic >10000 >10000 [1]

Muscarinic M1 >10000 >10000 [1]

Muscarinic M2 >10000 >10000 [1]

Muscarinic M3 >10000 >10000 [1]

Muscarinic M4 >10000 >10000 [1]

Muscarinic M5 >10000 >10000 [1]

Dopamine D1 >10000 >10000 [1]

Dopamine D2 >10000 >10000 [1]

Dopamine D3 >10000 >10000 [1]

Dopamine D4 >10000 >10000 [1]
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Dopamine D5 >10000 >10000 [1]

5-HT1A >10000 >10000 [1]

5-HT1B >10000 >10000 [1]

5-HT1D >10000 >10000 [1][3]

5-HT1E >10000 >10000 [1]

5-HT2A >10000 >10000 [1]

5-HT2C >10000 >10000 [1]

5-HT3 >10000 >10000 [1]

5-HT6 >10000 >10000 [1]

5-HT7 >10000 830 [1]

Sigma-1 200-1500 N/A [2]

Sigma-2 200-1500 N/A [2]

Opioid Receptors

Delta Opioid >10000 >10000 [1]

Kappa Opioid >10000 >10000 [1]

Mu Opioid >10000 >10000 [1]

N/A: Data not available. Data for R-citalopram is included for specific targets where available.

Table 2: Citalopram and Metabolites - Effects on Ion Channels and Nicotinic Acetylcholine

Receptors (IC50)
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Target
Citalopram
IC50 (µM)

Desmethylcital
opram IC50
(µM)

Didesmethylcit
alopram IC50
(µM)

Reference

Ion Channels

hERG Potassium

Channel
3.97 N/A N/A [4]

L-type Calcium

Channel
~64.5 N/A N/A [5]

Volume-

Regulated Anion

Channel

27.7 N/A N/A

Nicotinic

Acetylcholine

Receptors

hα3β4 5.1 N/A N/A

hα4β2 19.1 N/A N/A

hα7 18.8 N/A N/A

N/A: Data not available.

Note on Didesmethylcitalopram: Comprehensive quantitative off-target binding data for

didesmethylcitalopram is scarce in publicly accessible literature. Like its parent compounds, it

is known to function as a selective serotonin reuptake inhibitor.[6]

Experimental Protocols
The primary method for determining the binding affinity of a compound for a specific receptor is

the in vitro competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding
Assay
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This protocol outlines the general steps involved in determining the inhibition constant (Ki) of a

test compound.

1. Materials and Reagents:

Test Compounds: Citalopram, desmethylcitalopram, didesmethylcitalopram.

Radioligand: A specific radioactive ligand with high affinity for the target receptor (e.g., [³H]-

Citalopram for SERT).

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

Assay Buffer: Buffer solution appropriate for the specific receptor being studied.

Wash Buffer: Cold buffer to wash away unbound radioligand.

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

96-well Filter Plates: Plates with filters to separate bound from free radioligand.

Cell Harvester: A device to rapidly filter the contents of the 96-well plates.

Scintillation Counter: An instrument to measure the radioactivity.

2. Assay Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare the

radioligand at a concentration typically at or below its dissociation constant (Kd). Prepare the

receptor membranes at an appropriate protein concentration.

Incubation: In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand,

and varying concentrations of the test compound. For determining total binding, no test

compound is added. For determining non-specific binding, a high concentration of a known,

non-radioactive ligand for the target receptor is added.

Equilibration: Incubate the plates at a specific temperature for a sufficient time to allow the

binding to reach equilibrium.
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Filtration: Rapidly filter the contents of the plates through the filter plates using a cell

harvester. This step separates the receptor-bound radioligand (which is retained on the filter)

from the unbound radioligand.

Washing: Wash the filters with cold wash buffer to remove any remaining unbound

radioligand.

Scintillation Counting: After the filters are dry, add scintillation cocktail and measure the

radioactivity in a scintillation counter.

3. Data Analysis:

Calculate Specific Binding: Subtract the non-specific binding from the total binding to

determine the specific binding at each concentration of the test compound.

Determine IC50: Plot the specific binding as a function of the log of the test compound

concentration. Use non-linear regression analysis to fit the data and determine the IC50

value, which is the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand.

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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R-Citalopram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669093#off-target-binding-profile-of-citalopram-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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